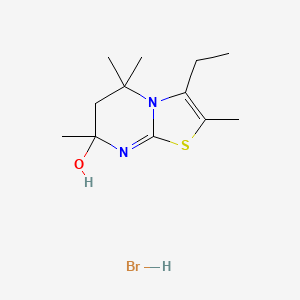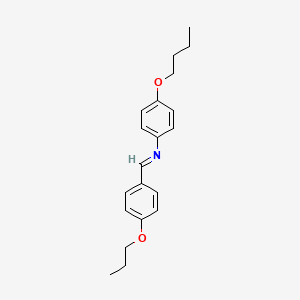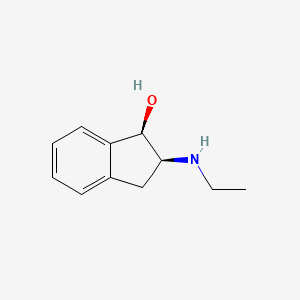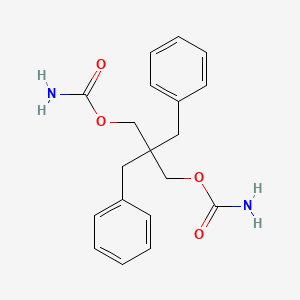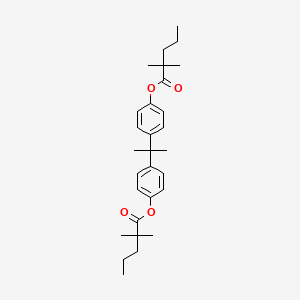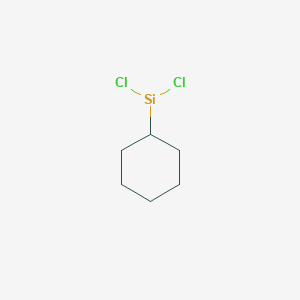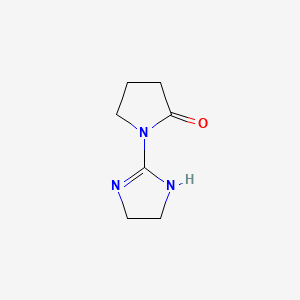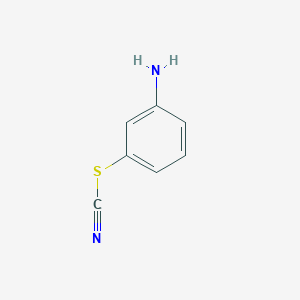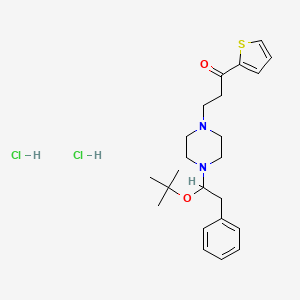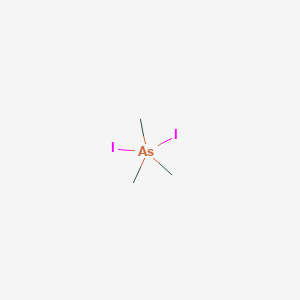
Arsorane, diiodotrimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arsorane, diiodotrimethyl- is an organoarsenic compound characterized by the presence of two iodine atoms and three methyl groups attached to an arsenic atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Arsorane, diiodotrimethyl- typically involves the reaction of trimethylarsine with iodine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as:
(CH3)3As+I2→(CH3)3AsI2
Industrial Production Methods: Industrial production of Arsorane, diiodotrimethyl- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful handling of reagents and control of reaction parameters such as temperature and pressure.
化学反応の分析
Types of Reactions: Arsorane, diiodotrimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state arsenic compounds.
Reduction: Reduction reactions can convert it to lower oxidation state arsenic compounds.
Substitution: The iodine atoms can be substituted with other halogens or functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogen exchange reactions can be carried out using halogenating agents like chlorine or bromine.
Major Products:
Oxidation: Formation of arsenic oxides or arsenates.
Reduction: Formation of arsines or lower oxidation state arsenic compounds.
Substitution: Formation of halogenated arsoranes or functionalized derivatives.
科学的研究の応用
Arsorane, diiodotrimethyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: Utilized in the production of specialized materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of Arsorane, diiodotrimethyl- involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids, leading to inhibition or modification of enzyme activity. The pathways involved include disruption of cellular processes and induction of oxidative stress.
類似化合物との比較
Trimethylarsine: Similar structure but lacks iodine atoms.
Diiodotriphenylarsine: Contains phenyl groups instead of methyl groups.
Arsenic triiodide: Contains three iodine atoms but no methyl groups.
Uniqueness: Arsorane, diiodotrimethyl- is unique due to its specific combination of iodine and methyl groups attached to arsenic. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
17756-08-0 |
|---|---|
分子式 |
C3H9AsI2 |
分子量 |
373.83 g/mol |
IUPAC名 |
diiodo(trimethyl)-λ5-arsane |
InChI |
InChI=1S/C3H9AsI2/c1-4(2,3,5)6/h1-3H3 |
InChIキー |
KFCVUWGJSSIUMH-UHFFFAOYSA-N |
正規SMILES |
C[As](C)(C)(I)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



